![molecular formula C10H8N4O2 B14199036 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole CAS No. 831223-63-3](/img/structure/B14199036.png)
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a dinitrosophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole typically involves the nitration of a phenylmethyl imidazole precursor. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 3 positions of the phenyl ring . The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions without over-nitration or degradation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of safety measures is crucial due to the hazardous nature of the nitration reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Industry: Used in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole involves its interaction with molecular targets through its nitro and imidazole groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and other biochemical processes .
Comparison with Similar Compounds
5-Nitroimidazole: A compound with a single nitro group on the imidazole ring, commonly used as an antibiotic.
2-Nitroimidazole: Another nitroimidazole derivative with applications in medicine.
4,5-Diphenyl-1H-imidazole: A structurally similar compound with different substituents on the imidazole ring.
Uniqueness: 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole is unique due to the presence of two nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other nitroimidazole derivatives .
Properties
CAS No. |
831223-63-3 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-[(2,3-dinitrosophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8N4O2/c15-12-9-3-1-2-8(10(9)13-16)6-14-5-4-11-7-14/h1-5,7H,6H2 |
InChI Key |
HAUAXYZKZJRUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=O)N=O)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
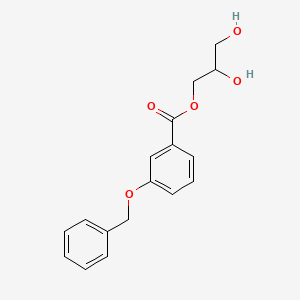
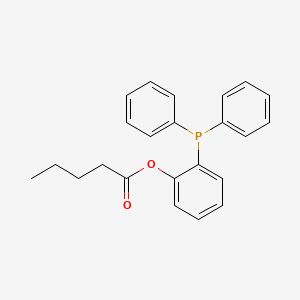
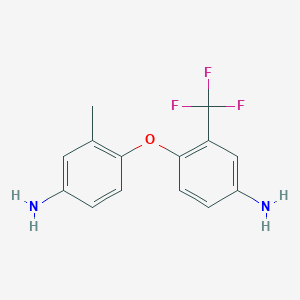

![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
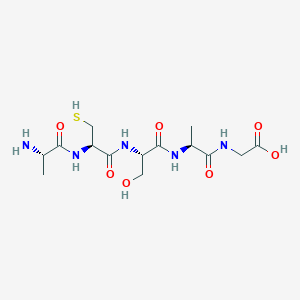
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
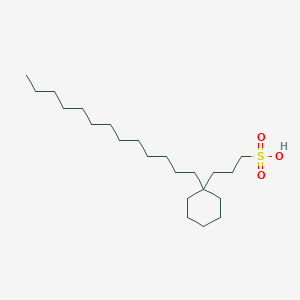
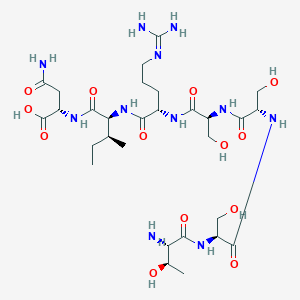
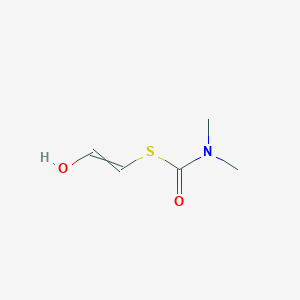
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
